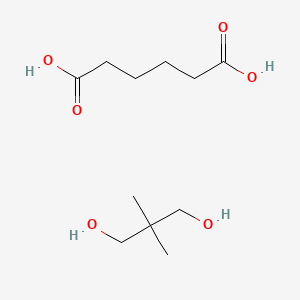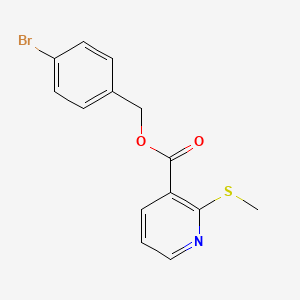![molecular formula C17H16N2O3S B13356129 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 380552-97-6](/img/structure/B13356129.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of indoline derivatives with nicotinic acid derivatives. One common method involves the use of a click reaction between substituted N-propargylated benzimidazole derivatives and in situ formed substituted 2-azido-1-(indolin-1-yl)ethanone derivatives . The reaction is carried out under moderate to good yields and confirmed using techniques such as 1D, 2D-NMR, FTIR, and HRMS.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and α-glucosidase inhibitory activities.
Medicine: Potential neuroprotective agent for the treatment of ischemic stroke.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit α-glucosidase inhibitory activity by binding to the active site of the enzyme and preventing the breakdown of carbohydrates . Additionally, its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole-1,2,3-triazole-indoline derivatives: These compounds have similar structural features and exhibit antimicrobial and α-glucosidase inhibitory activities.
Oxoindolin-2-one derivatives:
Uniqueness
2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of indoline and nicotinate moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit α-glucosidase and provide neuroprotective effects makes it a promising candidate for further research and development.
Properties
CAS No. |
380552-97-6 |
|---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H16N2O3S/c1-23-16-13(6-4-9-18-16)17(21)22-11-15(20)19-10-8-12-5-2-3-7-14(12)19/h2-7,9H,8,10-11H2,1H3 |
InChI Key |
BNJYDZZZSHUVEX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCC3=CC=CC=C32 |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356050.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B13356054.png)
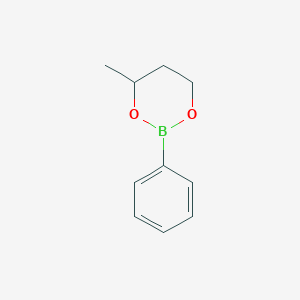
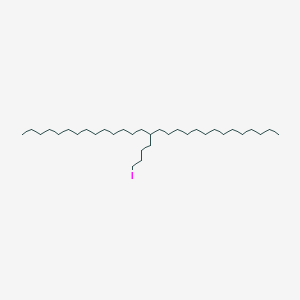
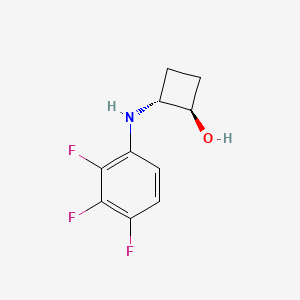
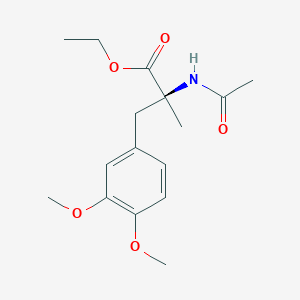
![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356073.png)
![3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B13356078.png)

![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)
